molecular formula C11H7N3O6 B14938698 5-nitro-N-(2-nitrophenyl)furan-2-carboxamide

5-nitro-N-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B14938698
M. Wt: 277.19 g/mol
InChI Key: SUVZGFNHMFQZIG-UHFFFAOYSA-N
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Description

5-nitro-N-(2-nitrophenyl)-2-furamide is an organic compound that features a nitro group attached to both the phenyl and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2-nitrophenyl)-2-furamide typically involves the nitration of N-(2-nitrophenyl)-2-furamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of 5-nitro-N-(2-nitrophenyl)-2-furamide may involve a continuous flow process to maintain consistent reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2-nitrophenyl)-2-furamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products Formed

    Reduction: Formation of 5-amino-N-(2-aminophenyl)-2-furamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-N-(2-nitrophenyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-nitro-N-(2-nitrophenyl)-2-furamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-phenyl-2-furamide
  • 5-nitro-N-(3-nitrophenyl)-2-furamide
  • 5-nitro-N-(4-nitrophenyl)-2-furamide

Uniqueness

5-nitro-N-(2-nitrophenyl)-2-furamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H7N3O6

Molecular Weight

277.19 g/mol

IUPAC Name

5-nitro-N-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7N3O6/c15-11(9-5-6-10(20-9)14(18)19)12-7-3-1-2-4-8(7)13(16)17/h1-6H,(H,12,15)

InChI Key

SUVZGFNHMFQZIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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